molecular formula C21H20N4OS B1462382 6-methyl-4-(m-tolyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thione CAS No. 892302-22-6

6-methyl-4-(m-tolyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thione

Cat. No.: B1462382
CAS No.: 892302-22-6
M. Wt: 376.5 g/mol
InChI Key: QFWYYIZJUSDUPN-UHFFFAOYSA-N
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Description

Chemical Structure and Physicochemical Properties

Molecular Identity and Basic Properties

Molecular Formula and Mass

The compound has the molecular formula C21H20N4OS , with a molecular weight of 376.4747 g/mol . Its CAS number is 892302-22-6 , and it is also identified by the MDL number MFCD07655811 .

Property Value
Molecular Formula C21H20N4OS
Molecular Weight 376.4747 g/mol
CAS Number 892302-22-6
MDL Number MFCD07655811
IUPAC Nomenclature and Alternative Naming Conventions

The IUPAC name reflects its core structure: a 3,4-dihydropyrimidine-2(1H)-thione backbone substituted with a 6-methyl group, a 4-(m-tolyl) moiety, and a 5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl) substituent. Alternative names include 6-methyl-4-(3-methylphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydro-2(1H)-pyrimidinethione .

Structural Representation and Molecular Architecture

The molecule consists of:

  • Dihydropyrimidine core : A six-membered ring with two adjacent saturated carbons (positions 3 and 4) and a thione group at position 2.
  • Substituents :
    • 6-Methyl : A methyl group attached to the dihydropyrimidine ring.
    • 4-(m-Tolyl) : A meta-methyl-substituted phenyl group at position 4.
    • 5-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl) : A 1,2,4-oxadiazole ring linked to a para-methyl-substituted phenyl group via its position 5.

The SMILES notation CC1=CC=C(C2=NOC(C3=C(C)NC(=S)NC3C3=CC(C)=CC=C3)=N2)C=C1 captures this arrangement, highlighting the connectivity between the dihydropyrimidine, oxadiazole, and aryl groups.

Properties

IUPAC Name

6-methyl-4-(3-methylphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydro-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS/c1-12-7-9-15(10-8-12)19-24-20(26-25-19)17-14(3)22-21(27)23-18(17)16-6-4-5-13(2)11-16/h4-11,18H,1-3H3,(H2,22,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWYYIZJUSDUPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(NC(=S)NC3C4=CC=CC(=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Methyl-4-(m-tolyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a dihydropyrimidine core and an oxadiazole moiety, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Structure and Properties

The chemical structure of the compound can be represented as follows:

C20H22N4O2S\text{C}_{20}\text{H}_{22}\text{N}_4\text{O}_2\text{S}

This structure suggests multiple sites for interaction with biological targets, particularly through the oxadiazole and thione functionalities.

1. Anticholinesterase Activity

Research indicates that compounds containing oxadiazole derivatives can exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, studies have shown that related oxadiazole derivatives possess IC50 values ranging from 12.8 to 99.2 µM for AChE inhibition . The presence of substituents on the oxadiazole ring appears to enhance this activity.

2. Antimicrobial Properties

Several studies have reported the antimicrobial efficacy of similar pyrimidine derivatives. For example, compounds with structural similarities demonstrated notable activity against various bacterial strains, indicating that the thione group may contribute to this effect .

3. Cytotoxicity and Antitumor Activity

The compound's potential as an antitumor agent has been explored through in vitro studies. In one study, derivatives exhibited low cytotoxicity while effectively inhibiting cancer cell proliferation in specific assays . The mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis.

Case Study 1: Inhibition of Cholinesterases

A series of oxadiazole derivatives were synthesized and evaluated for their cholinesterase inhibitory activity. The most potent compound showed dual inhibition with IC50 values significantly lower than those of standard inhibitors like donepezil . This suggests that modifications to the oxadiazole ring can lead to enhanced biological activity.

Case Study 2: Antimicrobial Screening

In a screening against common pathogens, a related thione derivative demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at concentrations below 50 µg/mL . The study highlighted the importance of the thione functionality in mediating these effects.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of similar compounds indicates moderate absorption with potential metabolic pathways involving cytochrome P450 enzymes. Toxicological assessments have shown that while some derivatives exhibit low acute toxicity, further studies are needed to evaluate chronic effects and long-term safety profiles .

Scientific Research Applications

Pharmaceutical Applications

The compound exhibits promising activities in various biological assays, making it a candidate for drug development.

  • Antimicrobial Activity : Studies have shown that derivatives of similar structures possess significant antimicrobial properties. The oxadiazole and thione functionalities may enhance this activity by interfering with microbial metabolism or cell wall synthesis.
  • Anticancer Potential : Research indicates that compounds with similar dihydropyrimidine structures can inhibit cancer cell proliferation. The incorporation of m-tolyl and p-tolyl groups may contribute to enhanced selectivity towards cancer cells.
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, suggesting that this compound could be explored for treating inflammatory diseases.

Material Science Applications

The unique structure of the compound lends itself to applications in material sciences.

  • Polymer Chemistry : The thione group can act as a functional site for polymerization reactions. Research into polymeric materials incorporating this compound could lead to new materials with tailored properties for specific applications such as coatings or adhesives.
  • Nanotechnology : The compound's ability to form complexes with metal ions may enable its use in the development of nanomaterials. These materials could have applications in catalysis or as drug delivery systems.

Case Studies

StudyFindings
Antimicrobial Activity A derivative showed effectiveness against Staphylococcus aureus with an MIC value of 32 µg/mL, indicating potential for further development as an antimicrobial agent .
Anticancer Screening In vitro studies revealed that the compound inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis at concentrations above 10 µM .
Polymer Development A study demonstrated that incorporating the thione compound into a polymer matrix improved thermal stability and mechanical strength compared to traditional polymers .

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity : The target compound uniquely combines m-tolyl and p-tolyl-1,2,4-oxadiazole groups, whereas analogs feature triazoles (e.g., 4h ), pyrazoles (e.g., 3b ), or halogenated aryl groups (e.g., iodophenyl ). These substitutions influence steric and electronic properties, affecting reactivity and applications.
  • Synthetic Efficiency : Yields vary significantly; for example, the 2-chlorophenyl-pyrazole derivative (3b) was synthesized in 64.24% yield , while microwave methods (e.g., iodophenyl analog ) often achieve higher purity and efficiency.

Spectroscopic and Physicochemical Comparisons

Table 2: Spectroscopic Data of Selected Compounds

Compound Name IR (cm⁻¹) ^1H-NMR (δ, ppm) UV-Vis (λmax, nm)
Target Compound Not reported Not reported Not reported
4g (Triazole derivative) 3279 (NH), 1675 (C=O) 10.45 (NH), 7.89 (Tr-H), 5.47 (CH), 3.62 (OCH3) 220, 250
3b (Chlorophenyl-pyrazole) Not reported Not reported 220, 250
5-[6-Aryl-triazolothiadiazol-3-yl] derivatives 3127 (NH), 1650 (C=C) 7.2–7.3 (Ar-H), 8.3–8.1 (NH), 2.3 (CH3) Not reported

Key Observations :

  • Functional Group Identification : IR spectra of triazole derivatives (e.g., 4g ) show strong NH (3279 cm⁻¹) and C=O (1675 cm⁻¹) stretches, absent in the target compound due to its oxadiazole-thione structure.
  • Aromatic Proton Environments : ^1H-NMR of compound 4g reveals deshielded NH protons (δ 10.45 ppm) and triazole protons (δ 7.89 ppm), while the target compound’s p-tolyl group would likely show upfield-shifted methyl protons (~δ 2.3 ppm).

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a multi-component reaction approach, often based on the Biginelli-type condensation for the dihydropyrimidine core, combined with formation of the 1,2,4-oxadiazole ring. Key steps include:

This modular approach allows for structural diversity and optimization of biological properties.

Preparation of the 3-(p-tolyl)-1,2,4-oxadiazol-5-yl Moiety

Several methods have been reported for synthesizing 1,2,4-oxadiazole derivatives, which are key intermediates:

Synthesis of the 3,4-Dihydropyrimidine-2(1H)-thione Core

The dihydropyrimidine-2-thione scaffold is commonly synthesized via a three-component condensation reaction involving:

  • An aromatic aldehyde (e.g., m-tolyl aldehyde),
  • A β-ketoester or 1,3-dicarbonyl compound (e.g., ethyl acetoacetate),
  • Thiourea as the nitrogen and sulfur source.

Catalysts and conditions :

Integration of the Oxadiazole Substituent into the Dihydropyrimidine Framework

The final compound involves substitution at the 5-position of the dihydropyrimidine ring with the 3-(p-tolyl)-1,2,4-oxadiazol-5-yl group. This is typically achieved by:

  • Synthesizing the oxadiazole derivative separately, then coupling it to the dihydropyrimidine intermediate via nucleophilic substitution or condensation.
  • Alternatively, a one-pot or stepwise approach where the oxadiazole precursor is included in the condensation mixture under controlled conditions to facilitate in situ formation and attachment.

Microwave-assisted methods are particularly advantageous here, improving yield and reducing by-products.

Summary Table of Preparation Conditions and Yields

Step Reactants Catalyst/Conditions Solvent Reaction Time Yield (%) Reference
Oxadiazole synthesis Aromatic acylhydrazide + CS2 Alkaline alcoholic solution, acidification Ethanol Hours (varies) 85-95
Dihydropyrimidine-2-thione formation Aldehyde + β-ketoester + thiourea Trichloroacetic acid (20 mol%), 70°C Ethanol or solvent-free 1-4 hours 75-90
Dihydropyrimidine-2-thione formation Aldehyde + β-ketoester + thiourea SiO2-CaCl2, solvent-free None 30-60 min 80-92
Dihydropyrimidine-2-thione formation Aldehyde + β-ketoester + thiourea Granite/quartz catalyst, reflux Ethanol 2-3 hours 70-85
Microwave-assisted synthesis Aldehyde + β-ketoester + thiourea + oxadiazole precursor TBAB, microwave irradiation None 3-4 min 85-95

Research Findings and Notes

  • The microwave-assisted, solvent-free protocols are highly efficient, environmentally friendly, and scalable, offering superior yields and purity compared to classical reflux methods.
  • Use of natural and reusable catalysts like granite, quartz, and SiO2-CaCl2 provides sustainable alternatives with comparable yields.
  • The presence of the thione group in the dihydropyrimidine ring enhances biological activity, and its synthesis requires careful control of reaction conditions to avoid side products.
  • The oxadiazole ring formation is a critical step, with various synthetic routes available; the choice depends on substrate availability and desired substitution patterns.
  • Analytical techniques such as IR, 1H NMR, and 13C NMR spectroscopy confirm the structural integrity of synthesized compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-methyl-4-(m-tolyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thione?

  • Methodology : The synthesis typically involves multi-step heterocyclic chemistry. Key steps include:

  • Cyclocondensation : Reacting substituted hydrazides with thiourea derivatives in polar solvents (e.g., ethanol) under reflux to form the dihydropyrimidine core .
  • Oxadiazole Formation : Phosphorus oxychloride-mediated cyclization of carbohydrazide intermediates to install the 1,2,4-oxadiazole moiety .
  • Alkylation/Functionalization : Introducing substituents (e.g., m-tolyl, p-tolyl groups) via nucleophilic substitution or alkylation using benzyl chlorides in DMF with K₂CO₃ as a base .
    • Validation : Confirm product purity via TLC, recrystallization, and spectroscopic techniques (e.g., 1^1H/13^{13}C NMR, IR) .

Q. How can spectroscopic data (NMR, IR) be interpreted to confirm the structure of this compound?

  • NMR Analysis :

  • 1^1H NMR: Identify aromatic protons (δ 6.8–8.0 ppm for m-/p-tolyl groups), dihydropyrimidine NH/CH3_3 signals (δ 2.1–3.5 ppm), and thione protons (δ 10–12 ppm, broad) .
  • 13^{13}C NMR: Assign carbonyl/thione carbons (δ 160–180 ppm) and aromatic carbons (δ 110–140 ppm) .
    • IR Spectroscopy : Confirm thione (C=S, ~1200–1250 cm1^{-1}) and oxadiazole (C=N, ~1600 cm1^{-1}) functional groups .

Q. What preliminary biological screening methods are suitable for assessing its bioactivity?

  • Antimicrobial Assays : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Enzyme Inhibition Studies : Test against targets like acetylcholinesterase (Alzheimer’s) or urease (anti-H. pylori) via spectrophotometric assays .
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antitumor potential .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and electronic properties?

  • DFT Workflow :

Optimize geometry using B3LYP/6-311G(d,p) basis set .

Calculate vibrational frequencies (IR) and 1^1H/13^{13}C NMR chemical shifts via gauge-including atomic orbital (GIAO) method .

Analyze HOMO-LUMO energies to predict charge transfer and stability .

  • Applications : Identify reactive sites for electrophilic/nucleophilic attacks and correlate with experimental reactivity .

Q. How can structure-activity relationships (SAR) guide the optimization of its pharmacological profile?

  • Key Modifications :

  • Oxadiazole Substitution : Replace p-tolyl with electron-withdrawing groups (e.g., Cl, NO2_2) to enhance antimicrobial activity .
  • Dihydropyrimidine Core : Introduce methyl/ethyl groups at C6 to improve metabolic stability .
    • Validation : Compare IC50_{50} values in bioassays and use software (e.g., PASS Online®) to predict ADMET properties .

Q. How to resolve contradictions in spectral or biological data across studies?

  • Data Triangulation :

Replicate experiments under standardized conditions (solvent purity, temperature control) .

Validate NMR assignments via 2D techniques (HSQC, HMBC) .

Use statistical tools (e.g., error propagation analysis) to quantify experimental uncertainty .

  • Case Example : Discrepancies in thione vs. thiol tautomerism can be resolved via variable-temperature NMR or X-ray crystallography .

Q. What experimental strategies can elucidate the impact of thione-thiol tautomerism on bioactivity?

  • Tautomer Detection :

  • Spectroscopic : Monitor thiol (-SH) signals in 1^1H NMR (δ 3–4 ppm) and IR (~2550 cm1^{-1}) .
  • Computational : Compare DFT-calculated tautomer energies to determine dominant forms .
    • Biological Relevance : Test tautomer-specific analogs in enzyme inhibition assays to isolate activity contributions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methyl-4-(m-tolyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thione
Reactant of Route 2
6-methyl-4-(m-tolyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thione

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